

# Technical Guide to H-D-Ser(SO<sub>3</sub>H)-OH for Research Applications

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## *Compound of Interest*

Compound Name: H-D-Ser(SO<sub>3</sub>H)-OH

Cat. No.: B10784956

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-D-Ser(SO<sub>3</sub>H)-OH, also known as O-Sulfo-D-serine, a key compound for neurological research. Given the initial ambiguity in nomenclature, it is critical to clarify that the stable, commercially available compound for research is the sulfonic acid derivative (–SO<sub>3</sub>H), not the highly unstable sulfenic acid form (–SOH). This guide details its commercial availability, its role in N-methyl-D-aspartate (NMDA) receptor signaling, and relevant experimental protocols.

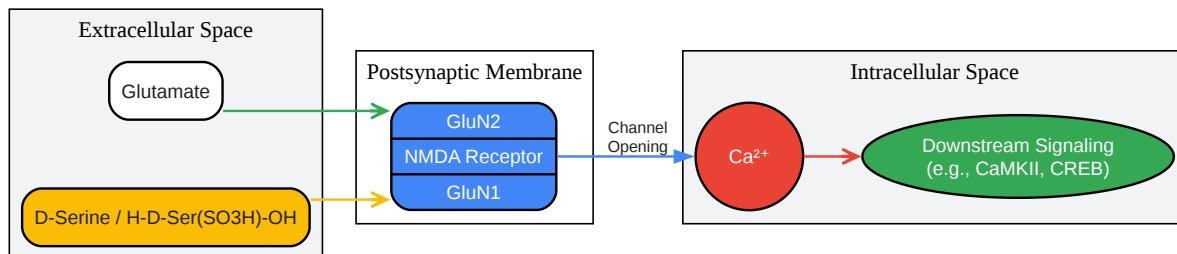
## Commercial Supplier and Related Compounds

H-D-Ser(SO<sub>3</sub>H)-OH is a specialized chemical, and its availability is limited. However, it can be acquired for research purposes. For broader context, suppliers of the parent compound, D-Serine, and the L-isomer, L-Serine O-sulfate, are also included as they may be relevant for comparative studies.

Compound Name	Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Notes
O-Sulfo-D-serine	Santa Cruz Biotechnology	sc-224407	19794-48-0	C <sub>3</sub> H <sub>7</sub> NO <sub>6</sub> S	185.16	Research Grade	For Research Use Only. <a href="#">[1]</a>
L-Serine O-sulfate potassium salt	Sigma-Aldrich	S0877	17436-02-1	C <sub>3</sub> H <sub>6</sub> KN <sub>2</sub> O <sub>6</sub> S	223.25	Not Specified	
D-Serine	Spectrum Chemical	S1323	312-84-5	C <sub>3</sub> H <sub>7</sub> NO <sub>3</sub>	105.09	≥98.5%	Suitable for general research use.
D-Serine	Thermo Fisher Scientific	A12633	312-84-5	C <sub>3</sub> H <sub>7</sub> NO <sub>3</sub>	105.09	98%	
D-Serine	RayBiotech	331-11367-1	312-84-5	C <sub>3</sub> H <sub>7</sub> NO <sub>3</sub>	105.09	99.31%	

## Core Signaling Pathway: NMDA Receptor Co-agonism

D-Serine is a crucial co-agonist at the glycine site of the NMDA receptor, a glutamate-gated ion channel vital for synaptic plasticity, learning, and memory.[\[2\]](#) H-D-Ser(SO<sub>3</sub>H)-OH, as a D-Serine analog, is investigated for its potential to modulate this pathway. The binding of both glutamate and a co-agonist (like D-Serine) is required for the NMDA receptor channel to open, allowing Ca<sup>2+</sup> influx and triggering downstream signaling cascades.



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Caption: NMDA receptor activation by glutamate and a co-agonist like D-Serine.

## Experimental Protocols

### NMDA Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of H-D-Ser(SO<sub>3</sub>H)-OH for the NMDA receptor glycine site using a radiolabeled ligand.

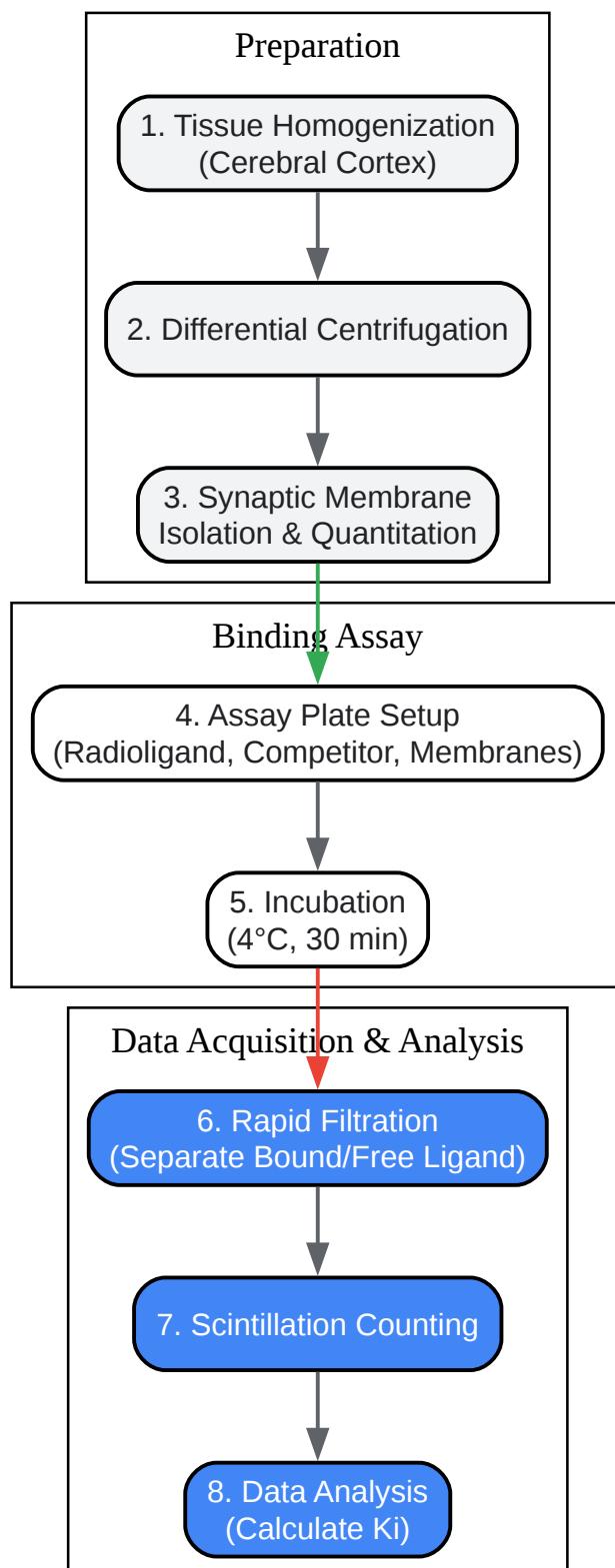
#### Methodology:

- Membrane Preparation:
  - Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
  - Centrifuge the homogenate at 1,000  $\times$  g for 10 minutes at 4°C to remove nuclei and large debris.
  - Centrifuge the resulting supernatant at 40,000  $\times$  g for 20 minutes at 4°C.
  - Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
  - Resuspend the final synaptic membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
- Binding Assay:

- In a 96-well plate, combine the following in order:
  - Assay Buffer (50 mM Tris-HCl, pH 7.4).
  - A fixed concentration of a radiolabeled antagonist for the glycine site (e.g., [<sup>3</sup>H]MDL 105,519).
  - Varying concentrations of the competitor compound, H-D-Ser(SO<sub>3</sub>H)-OH (typically from 1 nM to 1 mM).
  - Synaptic membrane preparation (approximately 100-200 µg of protein).
- For non-specific binding determination, add a high concentration (e.g., 1 mM) of unlabeled glycine to a set of wells.
- Incubate the plate at 4°C for 30 minutes.
- Detection and Analysis:
  - Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound and free radioligand.
  - Wash the filters three times with ice-cold assay buffer.
  - Place the filters in scintillation vials with scintillation cocktail.
  - Quantify the radioactivity using a liquid scintillation counter.
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the specific binding as a function of the H-D-Ser(SO<sub>3</sub>H)-OH concentration and determine the inhibition constant (K<sub>i</sub>) using non-linear regression analysis.

## Experimental Workflow Diagram

The following diagram illustrates the logical flow of the NMDA receptor binding assay.



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Caption: Workflow for a competitive NMDA receptor binding experiment.

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## References

- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
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